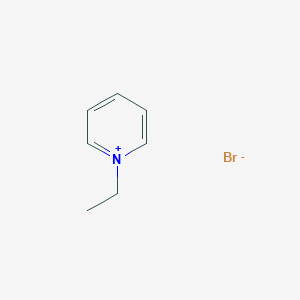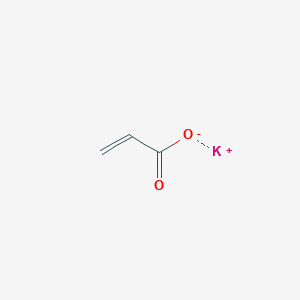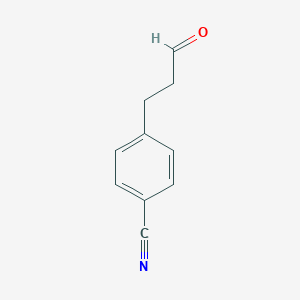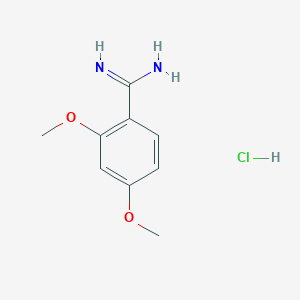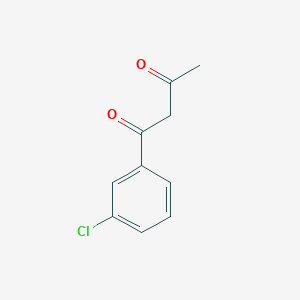
1-(3-Chlorophenyl)butane-1,3-dione
Vue d'ensemble
Description
“1-(3-Chlorophenyl)butane-1,3-dione” is a chemical compound with the CAS Number: 128486-09-9. It has a molecular weight of 196.63 .
Molecular Structure Analysis
The linear formula of “1-(3-Chlorophenyl)butane-1,3-dione” is C10H9ClO2 . For a more detailed molecular structure, you may refer to its InChI code or SMILES string provided in the chemical databases .Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)butane-1,3-dione” is a solid at room temperature. It has a melting point of 40-43°C . The predicted boiling point is 310.2±22.0°C, and the predicted density is 1.205±0.06 g/cm3 .Applications De Recherche Scientifique
Tautomeric and Acid-Base Properties
1-(3-Chlorophenyl)butane-1,3-dione has been studied for its structural, tautomeric, and acid-base properties. Research shows that related compounds exist in solution as a mixture of tautomeric forms, with solvent polarity influencing this balance. The study of such compounds helps understand their behavior in various chemical environments (Mahmudov et al., 2011).
Reaction with Manganese(III)
The compound has been used in reactions involving manganese(III). Studies have shown that reacting similar compounds with manganese(III) in acetic acid leads to the formation of specific compounds, providing insights into reaction mechanisms and the potential for creating new substances (Nishino et al., 1991).
Photoredox Mediated Synthesis
A significant application is in photoredox mediated organic coupling reactions. This method is used to synthesize 1,4-diphenyl substituted butane 1,4-dione, demonstrating an economical and scalable approach for producing such compounds (Das et al., 2016).
Fluorescent Properties in Europium(III) Complexes
The compound has been used to synthesize ligands for Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the ions, which is crucial in the development of new luminescent materials (Ma Kunpen, 2015).
Mesogenic Properties
Research has also been conducted on derivatives of 1-(3-Chlorophenyl)butane-1,3-dione for their mesophases, providing valuable data for the development of liquid crystal materials (Ghode & Sadashiva, 2013).
Applications in Solar Cells
The compound has shown applications in dye-sensitized solar cells. Studies demonstrate that its derivatives can be used to synthesize sensitizers for these cells, contributing to advancements in renewable energy technologies (Islam et al., 2006).
Polymorphism Studies
Polymorphism of derivatives of 1-(3-Chlorophenyl)butane-1,3-dione has been studied, providing valuable insights into the different crystal forms these compounds can take, which is important in the pharmaceutical industry (Dwivedi & Das, 2018).
Analytical Applications
The compound has been used in the development of analytical methods for the determination of metals in alloys, showcasing its potential in analytical chemistry (Makhmudov et al., 2008).
Safety and Hazards
The safety information available indicates that “1-(3-Chlorophenyl)butane-1,3-dione” is potentially harmful if swallowed, as indicated by the hazard statement H302 . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a POISON CENTER or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKHJDRCGTULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570553 | |
| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)butane-1,3-dione | |
CAS RN |
128486-09-9 | |
| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

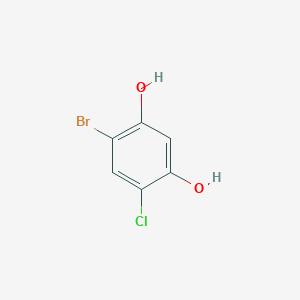

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)

